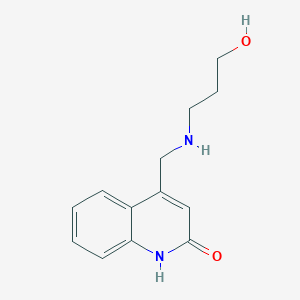

4-(((3-Hydroxypropyl)amino)methyl)quinolin-2-ol

Description

4-(((3-Hydroxypropyl)amino)methyl)quinolin-2-ol is a quinoline derivative characterized by a hydroxyl group at the 2-position and a (3-hydroxypropyl)aminomethyl substituent at the 4-position of the quinoline ring. For instance, reductive amination of a quinoline aldehyde precursor with 3-hydroxypropylamine, using sodium cyanoborohydride as a reducing agent (similar to procedures in ), could yield this compound .

Properties

IUPAC Name |

4-[(3-hydroxypropylamino)methyl]-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c16-7-3-6-14-9-10-8-13(17)15-12-5-2-1-4-11(10)12/h1-2,4-5,8,14,16H,3,6-7,9H2,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTYAUFOGOOURMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)CNCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((3-Hydroxypropyl)amino)methyl)quinolin-2-ol typically involves the reaction of quinoline derivatives with appropriate reagents. One common method includes the reaction of quinolin-2-ol with 3-hydroxypropylamine under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(((3-Hydroxypropyl)amino)methyl)quinolin-2-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline-2,4-dione derivatives.

Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted quinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include quinoline-2,4-dione derivatives, hydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

4-(((3-Hydroxypropyl)amino)methyl)quinolin-2-ol has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound exhibits significant biological activity, making it a valuable tool in biological research.

Medicine: It has potential therapeutic applications, particularly in the development of new drugs for various diseases.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(((3-Hydroxypropyl)amino)methyl)quinolin-2-ol involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- The target compound’s 3-hydroxypropylaminomethyl group distinguishes it from simpler phenyl-substituted analogs, likely improving solubility compared to 4-phenylquinolin-2-ol .

- Toxicity data for 4-phenylquinolin-2-ol (oral Category 4, skin irritation) highlights the importance of substituent effects on safety profiles .

Quinoline Derivatives with Aminomethyl or Triazole Substituents

Key Observations :

- The synthesis of 4-(1,2,3-triazol-1-yl)quinolin-2-ones () achieved yields >85% under mild conditions (room temperature, K₂CO₃/ethanol), suggesting efficient methodologies for quinoline functionalization .

Lignans and Phenolic Compounds with 3-Hydroxypropyl Groups

Structural and Functional Comparison

Key Observations :

- Lignans with 3-hydroxypropyl groups (e.g., compound 4 in ) exhibit anti-inflammatory activity, suggesting that this moiety may contribute to bioactivity across diverse chemical classes .

- The target compound’s quinoline scaffold offers distinct electronic properties compared to lignans, which could modulate receptor binding or metabolic stability .

Biological Activity

4-(((3-Hydroxypropyl)amino)methyl)quinolin-2-ol is a synthetic compound that belongs to the quinoline family, characterized by its unique chemical structure which imparts various biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C14H18N2O2, with a molecular weight of approximately 246.31 g/mol. The compound features both hydroxyl and amino functional groups, contributing to its reactivity and biological interactions. These functional groups enable the compound to participate in hydrogen bonding and nucleophilic substitution reactions, enhancing its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Research indicates that the compound may modulate enzyme activity, which can lead to anti-inflammatory effects and inhibition of certain pathological processes.

Key Mechanisms Include:

- Enzyme Inhibition : The compound has shown potential in inhibiting lipoxygenase (LOX), an enzyme associated with inflammatory responses. In vitro studies suggest significant LOX inhibitory activity, indicating its potential as an anti-inflammatory agent .

- Antioxidant Activity : The presence of hydroxyl groups enhances the compound's ability to scavenge free radicals, contributing to its antioxidant properties .

- Antimicrobial Properties : Quinoline derivatives are known for their antimicrobial activities. Preliminary studies suggest that this compound may exhibit antibacterial and antifungal properties, although further research is needed to establish these effects conclusively.

Comparative Analysis with Similar Compounds

To understand the unique aspects of this compound, it is beneficial to compare it with other quinoline derivatives:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| 4-Hydroxyquinoline | C9H7NO | Antimicrobial, anticancer | Lacks amino group; simpler structure |

| 8-Hydroxyquinoline | C9H7NO | Chelating properties | Known for metal ion detection |

| 3-Aminoquinoline | C9H8N2 | Antibacterial | Lacks hydroxyl group; known for specific activity |

| This compound | C14H18N2O2 | Potential anti-inflammatory and antioxidant | Unique combination of amino and hydroxyl groups |

Research Findings

Recent studies have focused on synthesizing derivatives of quinoline compounds, including this compound, to evaluate their biological activities. For instance:

- Anti-inflammatory Activity : A study reported that certain derivatives exhibited IC50 values as low as 10 μM against LOX, suggesting strong anti-inflammatory potential .

- Cytotoxic Effects : In vitro assays demonstrated cytotoxicity against various cancer cell lines (e.g., Caco-2, HCT-116), indicating that this compound could be explored for anticancer therapies .

- Antioxidant Capacity : The compound's ability to inhibit lipid peroxidation was noted at high percentages (up to 100%), highlighting its role as a potent antioxidant agent .

Case Studies

A notable case study involved the synthesis of hybrid compounds incorporating the quinoline moiety with various acid derivatives. These hybrids were evaluated for their multi-target activity against different enzymes and showed promising results in both LOX inhibition and antioxidant assays. The findings suggest that modifications to the quinoline structure can enhance biological activity and broaden therapeutic applications .

Q & A

Q. What are the recommended synthetic routes for 4-(((3-Hydroxypropyl)amino)methyl)quinolin-2-ol, and how do reaction conditions influence yield and purity?

Methodological Answer:

- Synthetic Routes :

- Condensation Reactions : React 2-hydroxyquinoline derivatives with 3-hydroxypropylamine in the presence of a coupling agent (e.g., DCC or EDC) under inert atmosphere. Optimize solvent polarity (e.g., ethanol or DMF) to enhance nucleophilic substitution at the methyl position .

- Schiff Base Formation : Use aldehydes or ketones to form intermediates, followed by reductive amination with 3-hydroxypropylamine. Control pH (6–8) to stabilize the imine intermediate .

- Critical Parameters :

- Temperature (80–120°C) and reaction time (6–24 hrs) significantly affect yield.

- Purification via column chromatography (silica gel, eluent: CHCl₃/MeOH 9:1) improves purity .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks using deuterated DMSO or CDCl₃. Key signals include:

- Quinoline C2-OH proton: δ 10.2–11.5 ppm (broad singlet).

- 3-Hydroxypropyl CH₂ groups: δ 2.6–3.4 ppm (multiplet) .

- HPLC-MS : Use C18 columns (acetonitrile/water gradient) to assess purity (>95%) and confirm molecular ion [M+H]+ .

- FT-IR : Identify hydroxyl (3200–3500 cm⁻¹) and amine (1550–1650 cm⁻¹) stretches .

Q. How can researchers link this compound to a theoretical framework in drug discovery?

Methodological Answer:

- Antimicrobial Studies : Design assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC protocols. Compare with known quinoline-based antibiotics (e.g., chloroquine derivatives) .

- Molecular Docking : Use AutoDock Vina to model interactions with bacterial topoisomerase II or viral proteases. Prioritize hydrogen bonding with the hydroxyl and amine groups .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

Methodological Answer:

- Assay Standardization :

- Replicate experiments under controlled conditions (pH 7.4, 37°C) with standardized inoculum sizes (CFU/mL) .

- Use positive controls (e.g., ciprofloxacin for antibacterial assays) to validate results .

- Stereochemical Analysis : Perform X-ray crystallography or circular dichroism to confirm the compound’s configuration, as stereoisomers may exhibit divergent activity .

Q. What experimental strategies optimize the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hrs.

- Key Finding : Stability peaks at pH 6–7 (t₁/₂ > 48 hrs) due to reduced hydrolysis of the amine moiety .

- Lyophilization : Prepare lyophilized formulations with cryoprotectants (e.g., trehalose) to enhance shelf life .

Q. How can researchers design environmental fate studies for this compound?

Methodological Answer:

- OECD Guidelines :

- Hydrolysis : Assess degradation in aqueous solutions (pH 4, 7, 9) under UV light.

- Soil Sorption : Use batch equilibrium tests to calculate Kd values .

- Ecotoxicity : Test acute toxicity in Daphnia magna (48-hr LC₅₀) and algal growth inhibition (72-hr IC₅₀) .

Key Methodological Notes

- Theoretical Frameworks : Always anchor studies to quinoline pharmacology (e.g., intercalation with DNA/proteins) or environmental chemistry models (e.g., QSAR for ecotoxicity) .

- Data Validation : Use triplicate measurements and statistical tools (ANOVA, p < 0.05) to address variability in synthetic or biological data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.